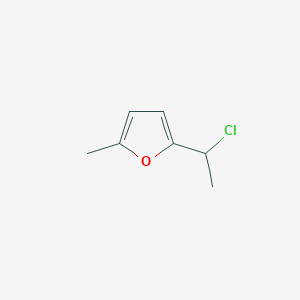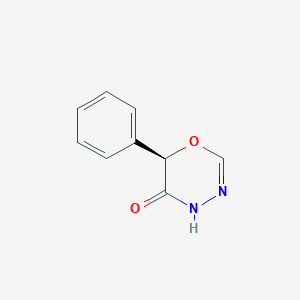
2-(1-Chloroethyl)-5-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-5-methylfuran is an organic compound characterized by a furan ring substituted with a 1-chloroethyl group at the second position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-methylfuran typically involves the chlorination of 5-methylfuran followed by the introduction of the 1-chloroethyl group. One common method involves the reaction of 5-methylfuran with acetaldehyde and hydrochloric acid in the presence of a catalyst to form the desired product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chloroethyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives.
Applications De Recherche Scientifique
2-(1-Chloroethyl)-5-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2-(1-Chloroethyl)-5-methylfuran exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Chloroethyl)furan: Similar structure but lacks the methyl group at the fifth position.
2-(1-Chloroethyl)-5-ethylfuran: Similar structure with an ethyl group instead of a methyl group.
2-(1-Chloroethyl)-5-methoxyfuran: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
2-(1-Chloroethyl)-5-methylfuran is unique due to the specific positioning of the chloroethyl and methyl groups on the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
917769-48-3 |
|---|---|
Formule moléculaire |
C7H9ClO |
Poids moléculaire |
144.60 g/mol |
Nom IUPAC |
2-(1-chloroethyl)-5-methylfuran |
InChI |
InChI=1S/C7H9ClO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,1-2H3 |
Clé InChI |
ICSINTJRLBDYIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)

![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)
![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)

